molecular formula C10H7N3OS2 B2745773 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 315684-53-8

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2745773
CAS No.: 315684-53-8
M. Wt: 249.31
InChI Key: SANCXYPUUBVPJF-UHFFFAOYSA-N
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Description

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidinone family, known for their diverse biological activities, including potential antitubercular properties .

Mechanism of Action

Target of Action

The primary target of the compound 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .

Mode of Action

The compound interacts with its target by inhibiting the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition results in ATP depletion, affecting the energy production of the bacteria .

Pharmacokinetics

It has been observed that some of the compounds in this class have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, which has a higher expression of the Cyt-bd-encoding genes, was found to be less susceptible to the compound compared to the M. tuberculosis clinical isolate strain N0145 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidinones .

Biological Activity

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique fused thieno and pyrimidine structure, which contributes to its potential as a therapeutic agent. Its molecular formula is C₁₀H₇N₃OS₂, indicating the presence of sulfur and nitrogen, which play crucial roles in its biological interactions.

Chemical Structure and Properties

The structural features of this compound include:

  • Amino Group : Located at the 3-position, enhancing its solubility and reactivity.
  • Thienyl Substituent : Positioned at the 5-position of the pyrimidine ring, contributing to its biological activity.

This compound's unique structure allows it to participate in various chemical reactions, which are essential for modifying its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has shown promising results against:

  • Mycobacterium tuberculosis : This compound acts as a potential antitubercular agent by inhibiting the growth of this pathogen. It specifically targets the cytochrome bd oxidase (Cyt-bd) enzyme, which is crucial for the energy metabolism of Mycobacterium tuberculosis. The inhibition of this enzyme disrupts the bacterial respiration process, leading to reduced viability of the bacteria.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound are non-cytotoxic to mammalian cell lines. This property makes them suitable candidates for further development in therapeutic applications without significant adverse effects on human cells.

The primary mechanism through which this compound exerts its biological effects involves:

  • Targeting Cyt-bd : The compound inhibits this enzyme in Mycobacterium tuberculosis.
  • Disruption of Energy Metabolism : By interfering with the electron transport chain, it effectively reduces ATP production in the bacteria.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructureKey Features
5-methylthieno[2,3-d]pyrimidin-4(3H)-oneStructureMethyl substitution enhances lipophilicity
6-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-oneStructureChlorophenyl group increases biological activity
5-(phenyl)thieno[2,3-d]pyrimidin-4(1H)-oneStructurePhenyl group shows diverse reactivity

These comparisons highlight how specific substitutions can influence biological activity and pharmacological potential.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

  • Study on Antimycobacterial Activity :
    • A study demonstrated that this compound exhibited significant activity against multiple strains of Mycobacterium tuberculosis, including drug-resistant strains. The findings suggest that it could be developed as a novel therapeutic option for tuberculosis treatment.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests showed that derivatives were non-toxic to several mammalian cell lines. This characteristic is critical for drug development as it suggests a favorable safety profile for potential therapeutic applications.

Properties

IUPAC Name

3-amino-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANCXYPUUBVPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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